N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The compound N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide features a benzofuropyrimidin core fused with a dihydropyrimidinone ring. Key structural elements include:
- Sulfanyl acetamide moiety: Provides flexibility and hydrogen-bonding capacity.
- 3-Propyl substituent: Likely increases steric bulk and hydrophobic interactions.
- 4-Oxo group: Introduces polarity and hydrogen-bond acceptor sites.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-11-26-21(28)20-19(16-5-3-4-6-17(16)29-20)25-22(26)30-13-18(27)24-12-14-7-9-15(23)10-8-14/h3-10H,2,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCUYSYROFSQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides an overview of its biological activities, synthesis, and implications for future research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 441.9 g/mol. Its structure features a chlorobenzyl group and a benzofuro-pyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O3S |
| Molecular Weight | 441.9 g/mol |
| Structural Features | Chlorobenzyl, Benzofuro, Pyrimidine |
Synthesis
The synthesis of N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuro-Pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : This step is crucial for enhancing the compound's biological activity.
- Final Acetylation : The final step involves the introduction of the acetamide group.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent. For instance, in vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
Preliminary studies suggest that N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may possess anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases.
The mechanisms underlying its biological effects include:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are critical for cellular responses to stress and inflammation.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the compound against various cancer cell lines (e.g., MCF-7, HeLa) and reported significant cytotoxicity with IC50 values in the low micromolar range.
- Inflammation Models : In models of acute inflammation, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines.
Comparison with Similar Compounds
Core Structural Variations
The benzofuropyrimidin core distinguishes the target compound from analogs with pyrimidine, quinazolin, or pyrazolopyrimidine systems. These variations influence planarity, electronic properties, and binding interactions:
Implications :
- The benzofuropyrimidin core may improve π-π stacking compared to simpler pyrimidines.
Substituent Effects
Substituents modulate solubility, bioavailability, and target affinity:
Key Observations :
Physicochemical and Spectral Properties
Available data from analogs highlight trends in melting points and spectroscopic signatures:
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | Molecular Weight | |
|---|---|---|---|---|
| 13a () | 288 | 2214 (C≡N), 1664 (C=O) | 357.38 | |
| 13b () | 274 | 2212 (C≡N), 1662 (C=O) | 373.39 | |
| Example 53 () | 175–178 | Not reported | 589.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
